AS2444697

Descripción

Overview of AS2444697 as an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitor

This compound is a chemical compound identified in academic research as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). tocris.combio-techne.com It is an orally active small molecule that demonstrates significant inhibitory action against both human and rat IRAK4. medchemexpress.commedchemexpress.com The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is a measure of how much of the substance is needed to inhibit a specific biological process by half. For this compound, this value is 21 nM. tocris.commedchemexpress.commedchemexpress.comadooq.comtargetmol.com Research indicates that it displays a 30-fold greater selectivity for IRAK4 over the related kinase, IRAK1. tocris.combio-techne.com Through its anti-inflammatory action, this compound has shown potential renoprotective effects in research models. tocris.combio-techne.commedchemexpress.com In laboratory studies, it has been observed to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS). tocris.combio-techne.com

Key Properties of this compound

| Property | Description | Source |

|---|---|---|

| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | tocris.combio-techne.com |

| IC50 Value | 21 nM | tocris.commedchemexpress.commedchemexpress.com |

| Activity | Orally active inhibitor | medchemexpress.commedchemexpress.com |

| Selectivity | Displays 30-fold selectivity for IRAK4 over IRAK1 | tocris.combio-techne.com |

| Observed Effects | Anti-inflammatory and renoprotective | tocris.commedchemexpress.com |

Significance of IRAK4 in Innate Immunity and Inflammatory Pathways

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. nih.govacs.org The innate immune system is the body's first line of defense against pathogens. medlineplus.gov IRAK4 functions as a key signaling molecule downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). nih.govfrontiersin.orgpatsnap.com TLRs recognize molecular patterns associated with pathogens and cellular damage, while IL-1Rs recognize inflammatory cytokines, initiating a rapid immune response. acs.orgmedlineplus.gov

Upon receptor activation, IRAK4 is recruited to a protein complex called the myddosome. acs.org IRAK4's function within this complex is twofold: it acts as a scaffold for other proteins and possesses kinase activity, meaning it can phosphorylate other molecules. nih.govnih.gov Both of these functions are essential for signal transduction. wikipedia.org The formation of the myddosome and the subsequent autophosphorylation of IRAK4 initiate a signaling cascade that activates other kinases like IRAK1 and IRAK2. acs.org This cascade ultimately leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and activator protein-1 (AP-1) via the mitogen-activated protein kinase (MAPK) pathway. nih.govacs.org Activation of these pathways results in the production of a wide range of pro-inflammatory cytokines and chemokines, which are crucial for fighting infection but can also contribute to disease when dysregulated. nih.govacs.orgpatsnap.com Given its pivotal role, the abnormal activation or overexpression of IRAK4 is implicated in the pathology of various inflammatory conditions, autoimmune diseases, and some cancers. nih.govfrontiersin.org

Historical Context and Evolution of IRAK4 Inhibitor Development

The journey to develop IRAK4 inhibitors began with the discovery of the IRAK family of proteins. The first member, IRAK1, was identified in 1994 and cloned two years later, while IRAK4 itself was discovered through database searches in 2002. wikipedia.org The realization that IRAK4 was an essential upstream kinase in the TLR/IL-1R signaling pathway made it an attractive therapeutic target for a host of inflammatory and autoimmune diseases. nih.govwikipedia.orgnih.gov

Initial development efforts focused on creating small-molecule inhibitors designed to compete with adenosine triphosphate (ATP) at the kinase's active site, thereby blocking its phosphorylation activity. patsnap.comwikipedia.org This approach has led to the discovery of numerous compounds, with several advancing into clinical trials for conditions like rheumatoid arthritis, lupus, and hematologic malignancies. acs.orgpatsnap.comnih.gov

More recently, the field has evolved beyond simple kinase inhibition. Researchers recognized the importance of IRAK4's non-enzymatic scaffolding function in the signaling process. nih.gov This has led to the development of new therapeutic strategies, such as Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are designed to induce the degradation of the entire IRAK4 protein, thus eliminating both its kinase and scaffolding functions. nih.gov Furthermore, research has suggested that in some contexts, particularly certain cancers, there may be functional compensation by IRAK1, leading to the exploration of dual IRAK1/IRAK4 inhibitors for potentially more complete pathway suppression. patsnap.comrigel.com While significant progress has been made, the development of IRAK4-targeted therapies is an ongoing and active area of research, with many potential drugs still in the early stages of clinical investigation. nih.govwikipedia.org

Selected IRAK4 Inhibitors in Development

| Compound Name | Alias / Company | Therapeutic Approach | Selected Indication(s) in Research | Source |

|---|---|---|---|---|

| Zimlovisertib | PF-06650833 (Pfizer) | Small-molecule inhibitor | Rheumatoid Arthritis, Lupus | medchemexpress.comacs.org |

| Emavusertib | CA-4948 (Curis/Aurigene) | Small-molecule inhibitor | Hematologic Malignancies (AML, MDS) | acs.orgpatsnap.comtargetedonc.com |

| Zabedosertib | BAY1834845 (Bayer) | Small-molecule inhibitor | Rheumatoid Arthritis, Psoriasis | acs.orgnih.gov |

| KT-474 | KYM-001 (Kymera Therapeutics) | PROTAC degrader | Hidradenitis Suppurativa, Atopic Dermatitis | medchemexpress.comnih.govpatsnap.com |

| R289 | Rigel Pharmaceuticals | Dual IRAK1/4 inhibitor | Lower-Risk Myelodysplastic Syndrome (LR-MDS) | rigel.com |

Propiedades

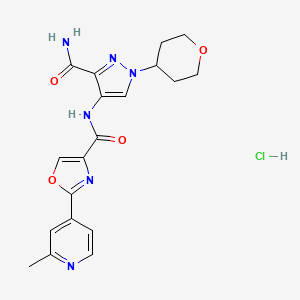

IUPAC Name |

N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4.ClH/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13;/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNHLIIFEDYNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of As2444697 Action

Target Specificity and Selectivity Profiling of AS2444697

The therapeutic potential of a kinase inhibitor is defined by its potency against the intended target and its selectivity over other related and unrelated kinases. This compound has been characterized to understand its specific interaction with its primary target, IRAK4, and its broader profile against the human kinome.

IRAK4 Kinase Inhibition Potency (IC50 values)

This compound is a potent inhibitor of IRAK4. medchemexpress.commedchemexpress.comtocris.comadooq.comresearchgate.netbio-techne.com Multiple studies have established its half-maximal inhibitory concentration (IC50), a measure of its potency, to be in the low nanomolar range. Specifically, the reported IC50 value for this compound against IRAK4 is consistently cited as 20 nM or 21 nM. medchemexpress.commedchemexpress.comtocris.comadooq.comresearchgate.net This potent inhibitory activity applies to both human and rat IRAK4. medchemexpress.commedchemexpress.com

Table 1: IRAK4 Inhibition Potency of this compound

| Compound | Target Kinase | IC50 Value |

|---|

Selectivity against other IRAK family members (e.g., IRAK1)

The IRAK family consists of four members: IRAK1, IRAK2, IRAK-M (IRAK3), and IRAK4. While IRAK1 and IRAK4 are active kinases, IRAK2 and IRAK-M are considered pseudokinases. For a targeted therapy, selectivity for IRAK4 over the other active family member, IRAK1, is a crucial attribute. Research demonstrates that this compound exhibits a significant degree of selectivity for IRAK4. It has been reported to be 30-fold more selective for IRAK4 than for IRAK1. tocris.combio-techne.comrndsystems.com

Table 2: Selectivity Profile of this compound

| Kinase Target | Selectivity Fold vs. IRAK1 |

|---|

Off-target Kinase Panel Screening and Selectivity

To assess the broader selectivity of this compound, kinase inhibitor profiling against a large panel of kinases is a standard approach. reactionbiology.comeurofinsdiscovery.comsigmaaldrich.com While detailed results from a comprehensive kinome scan are not fully elaborated in the reviewed literature, studies indicate that this compound possesses favorable drug metabolism and pharmacokinetic (DMPK) properties. researchgate.net It has been noted for having a low potential for drug-drug interactions mediated by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, which suggests a clean off-target profile. researchgate.netnih.gov This favorable profile points towards a reduced risk of inhibiting unintended kinases, which can often lead to adverse effects. researchgate.netsigmaaldrich.comnih.gov

Impact on Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) Signaling Pathways

IRAK4 is a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are critical for innate immunity and inflammation. researchgate.netaai.orgoncotarget.com By inhibiting IRAK4, this compound directly interferes with these pro-inflammatory cascades.

Modulation of MyD88-dependent Signaling

With the exception of TLR3, all TLRs and the IL-1R family recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88) upon activation. aai.orgimrpress.comxiahepublishing.com MyD88 then recruits IRAK4, forming a complex known as the Myddosome. aai.orgoncotarget.com The kinase activity of IRAK4 is indispensable for the recruitment and subsequent activation of IRAK1 or IRAK2, which propagates the signal downstream. aai.org this compound, as a potent IRAK4 inhibitor, functions by blocking this critical kinase activity, thereby disrupting the MyD88-dependent signaling pathway at a key early step and inhibiting the inflammatory response. nih.govaai.org

Downstream Signaling Cascade Inhibition (e.g., NF-κB, MAPK)

The activation of the IRAK4-MyD88 complex initiates a cascade of events leading to the activation of major downstream transcription factors, including Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways (such as p38 and JNK). nih.govimrpress.commedchemexpress.com These pathways are responsible for the transcription of numerous pro-inflammatory genes, including cytokines like IL-6 and TNF-α. nih.govimrpress.comfrontiersin.org

Studies have demonstrated that this compound effectively blocks these downstream effects. For instance, it has been shown to inhibit the production of LPS-induced TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). tocris.combio-techne.com Furthermore, this compound has been specifically shown to block IL-1β–induced NF-κB activation. nih.gov By inhibiting IRAK4, this compound prevents the phosphorylation and activation of downstream targets, ultimately suppressing the NF-κB and MAPK signaling cascades and reducing the expression of inflammatory mediators. nih.govnih.govscispace.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) |

| Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) |

| Myeloid differentiation primary response 88 (MyD88) |

| Nuclear Factor-kappa B (NF-κB) |

| Mitogen-Activated Protein Kinase (MAPK) |

| Cytochrome P450 (CYP) |

| Interleukin-6 (IL-6) |

| Tumor necrosis factor-alpha (TNF-α) |

Effects on Cytokine and Chemokine Production (e.g., IL-1β, IL-6, TNF-α, MCP-1)

This compound demonstrates significant effects on the production of several key cytokines and chemokines that are central to inflammatory processes. Research has shown that treatment with this compound can lead to a reduction in the messenger RNA (mRNA) expression of genes encoding for Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2). researchgate.netcaymanchem.commedchemexpress.com This reduction in gene expression translates to decreased levels of these pro-inflammatory molecules.

In animal models of chronic kidney disease, administration of this compound resulted in reduced renal mRNA expression of IL-1β, IL-6, TNF-α, and CCL2. researchgate.netcaymanchem.com Furthermore, in studies involving mouse models, this compound treatment attenuated the plasma levels of these same inflammatory mediators, including IL-1β, IL-6, TNF-α, and MCP-1. medchemexpress.comnih.gov The compound's ability to inhibit IRAK4 is pivotal for this anti-inflammatory action, as IRAK4 is a critical upstream kinase in the signaling cascade that leads to the production of these cytokines and chemokines. nih.govnih.govresearchgate.net

Cellular Assays and Mechanism Elucidation

The specific mechanisms through which this compound exerts its anti-inflammatory effects have been investigated through various in vitro cellular assays. These studies provide insight into the compound's direct impact on immune cell function and signaling pathways.

Inhibition of LPS-induced Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)

This compound has been shown to effectively inhibit the production of pro-inflammatory cytokines in human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to a robust inflammatory response characterized by the release of cytokines like TNF-α and IL-6. nih.govmdpi.comresearchgate.net In vitro studies have demonstrated that this compound inhibits LPS-induced TNF-α and IL-6 production in PBMCs. tocris.com Specifically, the compound was found to inhibit LPS-induced TNF-α production with a half-maximal inhibitory concentration (IC50) of 47 nM. caymanchem.comlabchem.com.my

This inhibitory action underscores the role of this compound in modulating the Toll-like receptor (TLR) signaling pathway, in which IRAK4 is a key component. nih.gov

Inhibition of IL-1β-induced IL-6 Production in Cellular Models

Another critical inflammatory pathway targeted by this compound is the one initiated by the cytokine IL-1β. IL-1β signaling is known to induce the production of other inflammatory mediators, including IL-6, creating a cascade that amplifies the inflammatory response. nih.govcore.ac.uk Cellular assays have consistently demonstrated that this compound inhibits the production of IL-6 in response to IL-1β stimulation. caymanchem.comlabchem.com.my

The potency of this inhibition has been quantified, with an IC50 value of 250 nM for the inhibition of IL-1β-induced IL-6 production in cellular models. caymanchem.comlabchem.com.my This effect is a direct consequence of its action on IRAK4, which is essential for signal transduction downstream of the IL-1 receptor. nih.gov

Effects on IRAK4 Phosphorylation

The primary mechanism of action for this compound is the direct inhibition of the kinase activity of IRAK4. medchemexpress.commedchemexpress.commedchemexpress.com IRAK4 activation is dependent on its autophosphorylation, a critical step that enables it to phosphorylate downstream substrates and propagate the inflammatory signal. nih.govresearchgate.net

This compound functions by preventing this key phosphorylation event. Studies have shown that treatment with this compound diminishes the phosphorylation of IRAK4. researchgate.net In cellular models of pancreatic and colorectal cancer, this compound has been observed to suppress both constitutive and IL-1β-induced phosphorylation of IRAK4 (p-IRAK4). nih.govjci.org By inhibiting IRAK4 phosphorylation, this compound effectively blocks the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of inflammatory cytokines. nih.govjci.org

Interactive Data Tables

Table 1: Inhibitory Activity of this compound on Cytokine Production

| Assay | Stimulant | Measured Cytokine | Cell Type/Model | IC50 (nM) |

| Cytokine Production | LPS | TNF-α | Cellular Assays | 47 |

| Cytokine Production | IL-1β | IL-6 | Cellular Assays | 250 |

Table 2: Summary of this compound Effects on Molecular Targets

| Target/Process | Effect | Context |

| IRAK4 Phosphorylation | Inhibition/Suppression | Cellular models (Pancreatic and Colorectal Cancer) |

| LPS-induced TNF-α Production | Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) |

| IL-1β-induced IL-6 Production | Inhibition | Cellular Models |

| Cytokine/Chemokine mRNA Expression | Reduction | Animal models (Chronic Kidney Disease) |

Preclinical Efficacy and Therapeutic Potential of As2444697

Models of Inflammatory and Autoimmune Diseases

The therapeutic effects of AS2444697 have been investigated in several preclinical models of inflammatory and autoimmune diseases, with a significant focus on diabetic nephropathy.

Diabetic Nephropathy Models

Diabetic nephropathy is a leading cause of end-stage renal disease, and inflammation is recognized as a crucial factor in its progression. nih.gov this compound has been evaluated in models of type 2 diabetic nephropathy, such as the KK/Ay mice, to determine its renoprotective capabilities. nih.gov

In studies using type 2 diabetic mice, administration of this compound demonstrated significant renoprotective effects. nih.gov The compound was found to attenuate the progression of diabetic nephropathy primarily through its anti-inflammatory actions by inhibiting IRAK-4 activity. nih.gov This was evidenced by a reduction in plasma levels of proinflammatory cytokines, including IL-6. nih.gov The anti-inflammatory properties of this compound are central to its therapeutic potential in chronic kidney disease. nih.govtocris.commedkoo.comscientificlabs.co.uk By inhibiting IRAK-4, this compound effectively suppresses the signaling cascade that leads to the production of various inflammatory mediators. nih.govnih.gov

In a model of chronic kidney disease using 5/6 nephrectomized (Nx) rats, this compound administration led to a significant reduction or a decreasing trend in the renal mRNA expression and plasma levels of proinflammatory cytokines such as IL-1β, IL-6, TNF-α, and MCP-1. nih.gov It also reduced C-reactive protein, a marker of systemic inflammation. nih.gov These findings underscore the compound's ability to suppress the inflammatory processes that drive the progression of chronic renal failure. nih.gov

| Model | Key Findings | Reference |

|---|---|---|

| Type 2 Diabetic Mice (KK/Ay) | Attenuated progression of diabetic nephropathy, reduced plasma levels of proinflammatory cytokines (e.g., IL-6). | nih.gov |

| 5/6 Nephrectomized (Nx) Rats | Reduced renal mRNA expression and plasma levels of IL-1β, IL-6, TNF-α, and MCP-1; decreased C-reactive protein. | nih.gov |

Treatment with this compound in type 2 diabetic mice led to a dose-dependent and significant improvement in albuminuria. nih.gov Furthermore, it improved hyperfiltration, as measured by creatinine clearance. nih.gov The compound also decreased markers of renal tubular and glomerular podocyte injury, such as urinary N-acetyl-β-D-glucosaminidase activity and urinary nephrin excretion, respectively. nih.gov

In the 5/6 nephrectomized rat model of chronic kidney disease, repeated administration of this compound dose-dependently and significantly prevented the development of glomerulosclerosis and interstitial fibrosis. nih.govbiomol.comprobechem.com These structural changes are hallmarks of progressive renal disease. The ability of this compound to mitigate these fibrotic processes highlights its potential to preserve kidney structure and function.

Oxidative stress is a key contributor to the pathogenesis of chronic kidney disease. krcp-ksn.orgnih.gov In type 2 diabetic mice, this compound attenuated plasma levels and renal contents of oxidative stress markers. nih.gov This effect on oxidative stress, coupled with its anti-inflammatory action, suggests a multi-faceted mechanism for its renoprotective effects.

The 5/6 nephrectomized (Nx) rat is a widely used model for chronic kidney disease. nih.govnih.gov In this model, this compound demonstrated significant therapeutic efficacy. nih.govtocris.com Six weeks of repeated administration resulted in a dose-dependent and significant reduction in urinary protein excretion. nih.govbiomol.com It also showed beneficial effects on renal function, as evidenced by decreased levels of plasma creatinine and blood urea nitrogen, and attenuation of the decline in creatinine clearance. nih.gov Notably, these positive renal outcomes were achieved without affecting blood pressure. nih.govbiomol.com

| Parameter | Effect of this compound in 5/6 Nx Rats | Reference |

|---|---|---|

| Urinary Protein Excretion | Significantly reduced (dose-dependent) | nih.govbiomol.com |

| Glomerulosclerosis | Prevented development | nih.govbiomol.com |

| Interstitial Fibrosis | Prevented development | nih.govbiomol.com |

| Plasma Creatinine | Decreased levels | nih.gov |

| Blood Urea Nitrogen | Decreased levels | nih.gov |

| Creatinine Clearance | Attenuated decline | nih.gov |

| Blood Pressure | No effect | nih.govbiomol.com |

Studies in Type 2 Diabetic Mice Models

Research into the therapeutic potential of this compound has extended to models of type 2 diabetes, specifically focusing on diabetic complications. In a study utilizing KK/Ay type 2 diabetic mice, a model known to develop diabetic nephropathy, the administration of this compound demonstrated significant renoprotective properties. researchgate.net The compound was found to attenuate the progression of diabetic nephropathy. researchgate.net Notably, the therapeutic effects observed were attributed to the anti-inflammatory mechanisms of this compound, stemming from its inhibition of IRAK-4 activity within the diabetic context. researchgate.net The study also indicated that this compound did not produce a significant impact on blood glucose levels or food intake in these models. researchgate.net These findings suggest that the primary benefit of the compound in this context is through the mitigation of inflammatory processes that contribute to kidney damage in type 2 diabetes. researchgate.net

Arthritis Models

The efficacy of this compound has been evaluated in established preclinical rodent models of arthritis, a disease characterized by joint inflammation. These models are crucial for assessing the anti-inflammatory potential of new compounds. nih.gov

Adjuvant-induced arthritis (AIA) in rats is a widely used experimental model for studying chronic inflammation relevant to human rheumatoid arthritis. nih.govajbps.org In this model, this compound has been shown to be efficacious. szabo-scandic.commed-life.cn Studies have determined its half-maximal effective dose (ED50), providing a quantitative measure of its potency in this specific inflammatory disease model. szabo-scandic.commed-life.cn

The collagen-induced arthritis (CIA) model in rats is another key preclinical tool that mimics many aspects of human rheumatoid arthritis, particularly the autoimmune component triggered by an immune response to collagen. kuleuven.benih.gov this compound has demonstrated efficacy in the rat CIA model as well. szabo-scandic.commed-life.cn Similar to the AIA model, a specific ED50 value has been established, underscoring its anti-inflammatory activity in a second, distinct arthritis model. szabo-scandic.commed-life.cn

| Arthritis Model | Species | Efficacy Result (ED50) |

|---|---|---|

| Adjuvant-induced Arthritis | Rat | 2.7 mg/kg szabo-scandic.commed-life.cn |

| Collagen-induced Arthritis | Rat | 1.6 mg/kg szabo-scandic.commed-life.cn |

Adjuvant-induced Arthritis in Rats

Endometriosis Models

This compound has been investigated for its potential in treating endometriosis, an estrogen-dependent inflammatory disease. researchgate.net Research using a murine model of endometriosis, where uterine fragments are transplanted to induce endometriotic lesions, has provided insights into the compound's mechanism of action. researchgate.netfrontiersin.org

In a mouse model of endometriosis, treatment with this compound led to a significant reduction in the size of endometriotic lesions compared to the control group. frontiersin.org Furthermore, the compound effectively suppressed the proliferation of epithelial cells within these lesions. frontiersin.org This anti-proliferative effect was confirmed through immunohistological staining for Ki-67, a marker of cellular proliferation, which showed a decreased proportion of positive cells in the epithelium of treated animals. researchgate.net These results indicate that this compound can directly impede the growth of ectopic endometrial tissue. researchgate.netfrontiersin.org

The therapeutic effects of this compound in endometriosis models are linked to its role as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). frontiersin.orgsigmaaldrich.com IRAK-4 is a critical downstream signaling molecule in the Myeloid Differentiation primary response 88 (MyD88) pathway. researchgate.netfrontiersin.org The MyD88 signaling pathway is essential for the inflammatory processes driven by cytokines like Interleukin-1 (IL-1), which are implicated in the formation and development of endometriosis. frontiersin.orgfrontiersin.org Studies have shown that the MyD88 pathway is crucial for both the initial establishment and subsequent growth of endometriotic lesions. researchgate.netfrontiersin.org By inhibiting IRAK-4, this compound effectively blocks this signaling cascade. frontiersin.org Oral administration of the IRAK-4 inhibitor not only suppressed the formation of new lesions but also prevented the enlargement of already established cystic lesions, demonstrating the pathway's importance throughout the disease process. researchgate.net

| Endometriosis Model Parameter | Observed Effect of this compound | Mechanism of Action |

|---|---|---|

| Lesion Size | Significantly smaller lesion volume frontiersin.org | Inhibition of IRAK-4, a key kinase in the MyD88 signaling pathway researchgate.netfrontiersin.org |

| Epithelial Cell Proliferation | Suppressed (Reduced Ki-67 positive cells) researchgate.netfrontiersin.org |

Inhibition of Lesion Growth and Epithelial Cell Proliferation

Oncology Research

This compound has been investigated for its anticancer effects, primarily centering on its ability to modulate inflammatory signaling pathways that are often dysregulated in cancer. nih.govjci.org The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, is a central target of this compound's mechanism of action in cancer cells. nih.govjci.org

Colorectal Cancer (CRC) Studies

In the setting of colorectal cancer (CRC), aberrant NF-κB activation is a known driver of tumor progression and resistance to chemotherapy. nih.govjci.org Research has therefore focused on the potential of IRAK4 inhibitors like this compound to counteract these effects. nih.gov

Studies have demonstrated that this compound can effectively suppress NF-κB activity in CRC cell lines. nih.gov The inhibition of IRAK4, a critical upstream kinase in the NF-κB signaling cascade, leads to a reduction in the activation of this pathway. nih.govjci.org This has been observed through the decreased phosphorylation of key downstream signaling molecules. jci.org The suppression of NF-κB activity by this compound has been shown to be comparable to other IRAK4 inhibitors. nih.gov

A significant aspect of the preclinical research on this compound in CRC is its ability to enhance the efficacy of standard chemotherapy agents. nih.govjci.org Chemotherapy can paradoxically induce NF-κB activity, which contributes to the development of chemoresistance. nih.govresearchgate.net By inhibiting the IRAK4-NF-κB axis, this compound can counteract this survival mechanism and re-sensitize cancer cells to the cytotoxic effects of drugs like 5-fluorouracil and oxaliplatin. nih.govjci.org This synergistic effect has been demonstrated in vitro, where the combination of this compound with chemotherapy leads to increased cancer cell death. nih.govjci.org

Table 1: Combination Indices of this compound with Chemotherapeutic Agents in CRC Cell Lines

| CRC Line | Chemotherapeutic Agent | Combination Index (CI) | Interpretation |

|---|---|---|---|

| Cell Line 1 | 5-FU | <1 | Synergistic |

| Cell Line 2 | Oxaliplatin | <1 | Synergistic |

| Cell Line 3 | SN-38 | <1 | Synergistic |

Data based on in vitro studies demonstrating the synergistic effects of this compound with standard chemotherapies. A CI value of less than 1 indicates synergy. jci.org

Suppression of NF-κB Activity in CRC Cells

Pancreatic Ductal Adenocarcinoma (PDAC) Research

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, fibrotic tumor microenvironment that contributes to its aggressive nature and resistance to therapy. nih.govmdpi.com The NF-κB pathway is also a key player in PDAC pathogenesis. nih.govmdpi.com

In PDAC cells, this compound has been shown to block IL-1β-induced NF-κB activation. nih.govjci.org This is significant because the tumor-stroma interaction in PDAC involves a feedforward loop where cancer cells and cancer-associated fibroblasts (CAFs) secrete factors like IL-1β that activate IRAK4 and NF-κB. nih.gov By inhibiting IRAK4, this compound disrupts this signaling circuit. nih.gov Furthermore, loss of IRAK4 activity has been linked to a reduction in several immunosuppressive factors and checkpoint ligands, suggesting that this compound could also modulate the immune response within the tumor. nih.govresearchgate.net

A critical finding in PDAC research is the role of IRAK4 in promoting tumor fibrosis, a major barrier to treatment. nih.govfrontiersin.org Cancer-associated fibroblasts (CAFs) within the tumor stroma express activated IRAK4, which drives the production of extracellular matrix components like collagen. nih.gov Preclinical studies have shown that this compound can impair the collagen-contracting ability of CAFs. nih.gov By targeting IRAK4 in CAFs, this compound can render PDAC tumors less fibrotic, which may improve the delivery and efficacy of other therapeutic agents. nih.gov In mouse models, treatment with this compound, both alone and in combination with gemcitabine, resulted in suppressed tumor cell proliferation, increased apoptosis, and reduced fibrosis. nih.gov

Table 2: Effect of this compound on the Pancreatic Tumor Microenvironment

| Parameter | Effect of this compound | Implication |

|---|---|---|

| CAF Collagen Contraction | Significantly Impaired nih.gov | Reduced Fibrosis |

| Tumor Fibrosis in vivo | Reduced nih.gov | Potentially Improved Drug Delivery |

| PDAC Cell Proliferation | Suppressed nih.gov | Anti-tumor Activity |

| PDAC Cell Apoptosis | Augmented nih.gov | Enhanced Cancer Cell Killing |

This table summarizes the observed effects of this compound on key components of the PDAC tumor microenvironment in preclinical models.

Synergistic Effects with Chemotherapy and Immunotherapy

Preclinical research indicates that inhibiting the IRAK-4 pathway with this compound can create synergistic effects when combined with other cancer therapies, including chemotherapy and targeted immunotherapy.

In studies on colorectal cancer cell lines, this compound demonstrated synergistic cytotoxic effects when used in combination with standard chemotherapeutic agents such as 5-fluorouracil (5-FU), oxaliplatin, and SN-38. nih.gov This synergy was confirmed in vivo, where the combination of this compound with chemotherapy led to a significant reduction in tumor growth kinetics and volume compared to either treatment alone. nih.gov Histological analysis of these tumors revealed larger areas of necrosis, increased apoptosis, and decreased proliferation of cancer cells in the combination treatment group. nih.gov

Similarly, in a preclinical model of pancreatic cancer, this compound, both alone and in combination with the chemotherapeutic drug gemcitabine, was effective in reducing tumor growth. nih.gov The combination therapy resulted in suppressed tumor cell proliferation and fibrosis, while augmenting apoptosis. nih.gov

In the context of immunotherapy, research in Anaplastic Large Cell Lymphoma (ALCL) has shown that this compound can work synergistically with the JAK inhibitor, ruxolitinib. nih.gov In ALCL cell lines, the combination of this compound and ruxolitinib resulted in more efficient tumor cell killing than either agent used as a monotherapy. nih.gov This suggests that blocking the IL-1R/IRAK-4 pathway can enhance the sensitivity of cancer cells to JAK inhibition. nih.gov

Table 1: Synergistic Effects of this compound in Combination Therapies

| Cancer Type | Combination Agent | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Colorectal Cancer | 5-FU, Oxaliplatin, SN-38 | Enhanced cytotoxicity, reduced tumor growth, increased necrosis and apoptosis. | nih.gov |

| Pancreatic Cancer | Gemcitabine | Reduced tumor growth, suppressed proliferation, augmented apoptosis. | nih.gov |

| Anaplastic Large Cell Lymphoma | Ruxolitinib (JAK inhibitor) | More efficient tumor cell killing compared to single-agent therapy. | nih.gov |

Anaplastic Large Cell Lymphoma (ALCL)

Anaplastic Large Cell Lymphoma (ALCL) is an aggressive type of T-cell lymphoma. nih.gov Studies have identified the IL-1R inflammatory pathway as a key factor supporting the viability of primary cutaneous (pC) ALK-negative ALCL. nih.govmsdmanuals.com This pathway's activation can promote JAK-STAT3 signaling, even in the absence of STAT3 mutations. nih.gov Given IRAK-4's central role in IL-1R signaling, its inhibition presents a rational therapeutic strategy for this malignancy. nih.gov

A key indicator of IRAK-4 activation is its phosphorylation. In preclinical models of ALCL, the therapeutic potential of this compound has been linked to its direct on-target activity of inhibiting this phosphorylation. nih.gov

Treatment of the pC-ALCL cell lines MAC1 and MAC2A with this compound led to a significant decrease in the phosphorylation of IRAK-4. nih.gov This demonstrates the successful on-target suppression of the IL-1R signaling pathway by the inhibitor. nih.gov The elevated levels of phosphorylated IRAK-4 (p-IRAK4) observed in primary cases of ALK-negative ALCL, particularly in the primary cutaneous subtype, further underscore the relevance of this target. nih.govmsdmanuals.com The reduction of p-IRAK4 levels confirms that this compound effectively engages its intended molecular target within the cancer cells, providing a mechanistic basis for its therapeutic effects in ALCL. nih.gov

Table 2: Effect of this compound on IRAK4 Phosphorylation in ALCL Cell Lines

| Cell Line | Cancer Subtype | Treatment | Outcome on IRAK4 Phosphorylation | Reference |

|---|---|---|---|---|

| MAC1 | pC ALK- ALCL | This compound | Significantly diminished | nih.gov |

| MAC2A | pC ALK- ALCL | This compound | Significantly diminished | nih.gov |

Pharmacological and Preclinical Development Aspects of As2444697

In Vitro and In Vivo Pharmacokinetic (PK) Studies

The pharmacokinetic properties of AS2444697 have been evaluated in several preclinical species to understand its absorption, distribution, and elimination.

In Vivo Studies in Rodent Models: Following a single oral administration of this compound at a dose of 3 mg/kg to 5/6 nephrectomized (Nx) rats, the compound was absorbed, reaching peak plasma concentrations (Cmax) at 1 hour post-administration. medchemexpress.com Concentrations of the unchanged drug in the plasma, liver, and kidneys then gradually decreased, exhibiting a terminal half-life of approximately 2.7 to 2.9 hours. medchemexpress.com

In a separate study using type 2 diabetic mice, a 3 mg/kg oral dose also resulted in measurable concentrations in plasma, liver, and kidney tissues. researchgate.net The specific pharmacokinetic parameters from this study are detailed in the table below.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Type 2 Diabetic Mice (3 mg/kg, oral)

| Parameter | Plasma | Liver | Kidney |

|---|---|---|---|

| Cmax (ng/mL or ng/g) | 1007.7 ± 117.9 | 3093.3 ± 450.9 | 6366.7 ± 1101.5 |

| AUC (ng·h/mL or ng·h/g) | 2811.2 ± 339.4 | 8847.1 ± 1424.2 | 19685.9 ± 3757.2 |

Data are expressed as the mean ± S.D. for three animals. researchgate.net

Drug-Drug Interaction Potential (e.g., CYP Enzymes)

The potential for this compound to cause drug-drug interactions (DDI) has been assessed by examining its effects on key cytochrome P450 (CYP) enzymes. Studies have shown that this compound possesses a low induction potential for both CYP3A4 and CYP1A2 enzymes. nih.govresearchgate.net This characteristic suggests a reduced risk of this compound altering the metabolism of co-administered drugs that are substrates of these major CYP isoforms, a favorable property in its drug metabolism and pharmacokinetic (DMPK) profile. nih.govresearchgate.net

Bioavailability

The oral bioavailability (F%) of a drug, which measures the fraction of an orally administered dose that reaches systemic circulation, is a critical parameter for oral therapeutics. This compound has demonstrated good oral bioavailability in preclinical species. medchemexpress.com

Table 2: Oral Bioavailability of this compound in Preclinical Species

| Species | Oral Bioavailability (F%) |

|---|---|

| Rat | 50% medchemexpress.com |

| Dog | 78% medchemexpress.com |

This efficient absorption contributes to its potential as an orally administered drug. medchemexpress.comnih.gov

Comparative Analysis with Other Irak4 Inhibitors

Comparison of Potency and Selectivity

The efficacy of an IRAK4 inhibitor is largely determined by its potency in inhibiting the kinase and its selectivity over other kinases, particularly the closely related IRAK1, to minimize off-target effects.

AS2444697 is a potent inhibitor of IRAK4 with a reported half-maximal inhibitory concentration (IC50) of 21 nM. medchemexpress.commedchemexpress.comadooq.com Research indicates that it demonstrates a 30-fold selectivity for IRAK4 over IRAK1. tocris.combio-techne.com This level of selectivity is a critical attribute, as distinguishing between IRAK family members is a key challenge in developing these inhibitors. researchgate.net

Zimlovisertib (PF-06650833) is described as a potent and selective, orally active IRAK4 inhibitor, showing IC50 values of 0.2 nM in a cell-based assay and 2.4 nM in a peripheral blood mononuclear cell (PBMC) assay. medchemexpress.com Another compound, IRAK4-IN-15, has been reported as a highly potent and selective IRAK4 inhibitor with an IC50 of 0.002 µM (2 nM). medchemexpress.com In comparison, Emavusertib has a reported IC50 of 57 nM for IRAK4. medchemexpress.com

Zabedosertib (BAY 1834845) was developed from a high-throughput screening hit and optimized to yield a compound with a unique combination of good potency and selectivity. patsnap.com

The following table provides a summary of the inhibitory potency of these selected IRAK4 inhibitors.

| Compound Name | Target | IC50 | Assay Type |

| This compound | IRAK4 | 21 nM | Biochemical |

| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 nM | Cell-based |

| IRAK4 | 2.4 nM | PBMC | |

| Zabedosertib (BAY 1834845) | IRAK4 | Good Potency | N/A |

| Emavusertib | IRAK4 | 57 nM | Biochemical |

| IRAK4-IN-15 | IRAK4 | 2 nM | Biochemical |

This table is generated based on available research data and is for comparative purposes.

Differentiating Features and Advantages

While all these compounds target the same kinase, their differentiating features lie in their chemical structures, selectivity profiles, and the specific therapeutic indications for which they have been investigated.

This compound has been highlighted for its renoprotective effects observed in preclinical studies. medchemexpress.comtocris.combio-techne.com Research in rodent models of chronic kidney disease and diabetic nephropathy showed that this compound could attenuate the progression of the disease, primarily through its anti-inflammatory mechanisms. researchgate.netresearchgate.net This focus on renal protection distinguishes it from many other IRAK4 inhibitors that are primarily aimed at autoimmune and inflammatory skin or joint diseases.

Zimlovisertib and Zabedosertib, on the other hand, have been advanced into clinical trials for different sets of inflammatory conditions. patsnap.compatsnap.com Zabedosertib was developed to have favorable drug metabolism and pharmacokinetic (DMPK) properties, which led to its selection for clinical development in inflammatory diseases. patsnap.comfrontiersin.org The advantage of Zabedosertib lies in its demonstrated suitability for clinical investigation in conditions like atopic dermatitis. patsnap.combayer.com

The primary advantage of this compound, based on current research, is its potential application in treating inflammatory conditions associated with kidney disease, a therapeutic area with significant unmet needs. researchgate.netresearchgate.net

Clinical Development Status of Other IRAK4 Inhibitors (e.g., Zimlovisertib, Zabedosertib)

The clinical development pathways of Zimlovisertib and Zabedosertib illustrate the broader therapeutic ambitions for IRAK4 inhibition.

Zimlovisertib (PF-06650833): Developed by Pfizer, Zimlovisertib has been investigated in multiple Phase 2 clinical trials. patsnap.comspringer.com These trials have explored its efficacy in conditions such as rheumatoid arthritis, COVID-19 pneumonia, and hidradenitis suppurativa. patsnap.comspringer.comclinicaltrialsarena.com However, the development for hidradenitis suppurativa was discontinued. springer.com A Phase 2 study in patients with moderately-to-severely active rheumatoid arthritis who had an inadequate response to methotrexate was conducted to assess its efficacy and safety. pfizer.comguidetopharmacology.org Despite early promise, Pfizer announced the termination of Zimlovisertib's development for certain indications after a Phase 3 trial was deemed unlikely to meet its primary endpoint. drugpatentwatch.com There was insufficient evidence that Zimlovisertib was effective in a trial for hidradenitis suppurativa. pfizer.com

Zabedosertib (BAY 1834845): Developed by Bayer, Zabedosertib has progressed to Phase 2 clinical trials, with a notable focus on atopic dermatitis. patsnap.comspringer.com A Phase 2a study was designed to investigate the efficacy and safety of Zabedosertib in adult patients with moderate-to-severe atopic dermatitis. bayer.comveeva.comtrialstracker.netbayer.comclinicaltrialsregister.euclinicaltrialsregister.eu The successful completion of Phase 1 studies, which demonstrated a favorable pharmacokinetic and safety profile, supported its advancement into patient studies. frontiersin.org As of early 2024, a Phase 2 trial for atopic dermatitis was completed. springer.com

The table below summarizes the clinical development status of these inhibitors.

| Compound Name | Originator/Developer | Highest Development Phase | Selected Indications | Status |

| Zimlovisertib (PF-06650833) | Pfizer | Phase 2 | Rheumatoid Arthritis, COVID-19, Hidradenitis Suppurativa | Discontinued for Hidradenitis Suppurativa springer.com |

| Zabedosertib (BAY 1834845) | Bayer | Phase 2 | Atopic Dermatitis patsnap.comspringer.com | Completed Phase 2a trial springer.comtrialstracker.net |

This table is based on publicly available clinical trial information.

Future Directions and Unexplored Research Avenues for As2444697

Identification of Additional Therapeutic Indications

The foundational role of the IRAK4-mediated signaling cascade in various pathologies suggests that the therapeutic utility of AS2444697 may extend beyond its currently investigated applications. nih.govresearchgate.net Initial studies have demonstrated its efficacy in models of diabetic nephropathy and chronic kidney disease, where it reduces albuminuria, glomerulosclerosis, and inflammatory markers. nih.govresearchgate.netgoogleapis.com However, the underlying mechanism—the inhibition of IL-1R/TLR-driven inflammation—is a common pathway in numerous other diseases. nih.gov

Future research should systematically explore the potential of this compound in a broader range of conditions:

Autoimmune Diseases: Given the central role of TLR and IL-1R signaling in autoimmunity, conditions like Systemic Lupus Erythematosus (SLE) and rheumatoid arthritis present as strong candidates for this compound intervention. researchgate.netfrontiersin.org Research indicates that IRAK4 inhibition is a promising strategy for ameliorating lupus symptoms in preclinical models. researchgate.net

Oncological Applications: The NF-κB pathway, which is activated by IRAK4, is a well-established driver of tumor cell survival, proliferation, and chemoresistance. nih.govjci.org Studies have already shown that this compound can enhance the efficacy of chemotherapy in colorectal cancer models and synergize with immunotherapy in pancreatic cancer. nih.govjci.org Further investigation into its potential as a monotherapy or combination agent in other hematologic malignancies and solid tumors where NF-κB is a driver, such as certain types of lymphoma, is warranted. patsnap.comashpublications.org

Endometriosis: A study using a mouse model demonstrated that oral administration of this compound suppressed the formation and growth of endometriotic lesions by inhibiting the MyD88/IRAK4 signaling pathway, which is crucial for the development of the disease. frontiersin.org This points to a novel, non-hormonal therapeutic approach for endometriosis.

Metabolic Diseases: Emerging research highlights chronic low-grade inflammation ("meta-inflammation") as a key factor in metabolic diseases like obesity and type 2 diabetes. sygnaturediscovery.com IRAK4's involvement in the inflammatory environment of adipose tissue makes it a prospective target, suggesting that this compound could potentially improve metabolic health by reducing this inflammation. sygnaturediscovery.com

| Potential Therapeutic Area | Rationale for Investigation | Preclinical Evidence with this compound or IRAK4i |

| Diabetic Nephropathy | Reduces renal inflammation, albuminuria, and glomerulosclerosis. researchgate.netresearchgate.net | Positive results in type 2 diabetic mice and rat models of chronic kidney disease. nih.govresearchgate.net |

| Endometriosis | Inhibits the MyD88/IRAK4 pathway, essential for lesion formation. frontiersin.org | Suppressed lesion growth in a mouse model. frontiersin.org |

| Pancreatic Cancer | Overcomes resistance to checkpoint immunotherapy by remodeling the tumor microenvironment. nih.gov | Synergized with immunotherapy to curb tumor growth in a mouse model. nih.gov |

| Colorectal Cancer | Potentiates the cytotoxic effects of chemotherapy by suppressing NF-κB activation. jci.org | Enhanced apoptosis of cancer cells and slowed tumor growth in combination with chemotherapy in vivo. jci.org |

| Anaplastic Large Cell Lymphoma | The IL-1R pathway, mediated by IRAK4, supports the viability of certain ALCL subtypes. ashpublications.org | Increased cancer cell death in combination with a JAK inhibitor in cell lines. ashpublications.org |

| Autoimmune Disorders (e.g., SLE) | IRAK4 is critical for TLR7-dependent signaling, a key pathway in lupus pathogenesis. researchgate.net | General IRAK4 inhibition is effective in mouse models of lupus. researchgate.net |

Investigation of Resistance Mechanisms

While IRAK4 inhibition is a promising strategy, the potential for acquired or intrinsic resistance must be proactively investigated. In cancer therapy, resistance to targeted agents is a common clinical challenge. aacrjournals.org Understanding the mechanisms by which cells might evade the effects of this compound is crucial for developing strategies to overcome it.

Potential avenues for resistance research include:

Functional Complementation by IRAK1: Studies on other IRAK4 inhibitors have suggested that its paralog, IRAK1, can functionally compensate for the loss of IRAK4 activity, leading to limited clinical responses in some hematologic malignancies. patsnap.com It is essential to determine if this compensatory mechanism applies to this compound and whether dual IRAK1/IRAK4 inhibition might be a more effective long-term strategy.

Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to circumvent the blocked pathway. aacrjournals.org Research should focus on identifying which signaling cascades (e.g., PI3K/AKT, MAPK) might be upregulated in response to long-term IRAK4 inhibition by this compound.

Genomic Alterations: Investigating potential mutations in the IRAK4 gene or other components of the TLR signaling pathway that could prevent this compound binding or render the pathway constitutively active, independent of IRAK4 kinase function, is necessary.

Scaffolding Function of IRAK4: IRAK4 possesses both a kinase and a scaffold function. nih.gov The development of resistance could be linked to the persistence of the IRAK4 scaffolding function, which may allow the myddosome complex to assemble and activate downstream signaling to some extent, even when the kinase domain is inhibited. researchgate.net This has led to the development of PROTACs (Proteolysis-Targeting Chimeras) that degrade the entire IRAK4 protein, a strategy that could potentially overcome resistance to kinase inhibitors like this compound. researchgate.netresearchgate.netpatsnap.com

Combination Therapies and Synergistic Effects

The greatest potential for this compound may lie in its use as part of a combination therapy regimen. By targeting the IRAK4-driven inflammatory and survival signals, this compound can sensitize cells to other therapeutic agents or modulate the tumor microenvironment to enhance immune responses. nih.govjci.org

Future research should build on promising preliminary data:

Chemotherapy Combination: In colorectal cancer models, this compound significantly enhanced the apoptotic effects of conventional chemotherapies like 5-fluorouracil (5-FU) and oxaliplatin. jci.org Further studies should explore this synergy in other solid tumors where these agents are standard of care.

Immunotherapy Combination: Research in a pancreatic ductal adenocarcinoma (PDAC) model showed that this compound synergized with dual checkpoint immunotherapy, leading to increased T cell infiltration and activity and significantly extended survival. nih.gov This suggests a powerful strategy to convert "cold" tumors, which are non-responsive to immunotherapy, into "hot," responsive ones.

Targeted Therapy Combination: In anaplastic large cell lymphoma, this compound showed a synergistic killing effect when combined with the JAK inhibitor ruxolitinib. ashpublications.orgresearchgate.net Similarly, patents have been filed for the combination of IRAK4 inhibitors with Bruton's tyrosine kinase (BTK) inhibitors for treating B-cell lymphomas. google.com Exploring combinations with other targeted agents based on the specific genetic makeup of a tumor is a critical next step.

| Combination Agent | Cancer Type | Observed Synergistic Effect |

| Checkpoint Immunotherapy | Pancreatic Ductal Adenocarcinoma | Increased T cell abundance and activity, extended survival. nih.gov |

| Chemotherapy (5-FU, Oxaliplatin) | Colorectal Cancer | Suppressed NF-κB activity and enhanced apoptosis of cancer cells. jci.org |

| JAK Inhibitor (Ruxolitinib) | Anaplastic Large Cell Lymphoma | Enhanced killing of tumor cells in vitro. ashpublications.orgresearchgate.net |

| BTK Inhibitor | B-Cell Lymphomas | Proposed therapeutic combination for enhanced effect. google.com |

Long-term Efficacy and Safety Studies in Relevant Disease Models

While short-term studies have been promising, the chronic nature of many of the diseases this compound aims to treat (e.g., chronic kidney disease, autoimmune disorders) necessitates a thorough evaluation of its long-term efficacy and safety. nih.govjci.org

Key research questions to address include:

Sustained Efficacy: Can continuous or intermittent treatment with this compound maintain its therapeutic effects over extended periods without loss of efficacy? Studies in chronic models, such as the 5/6 nephrectomized rat model of chronic kidney disease, have shown sustained effects on reducing urinary protein and inflammatory factors, providing a basis for longer-term evaluation. nih.govgoogleapis.commdpi.com

Impact on Immune Homeostasis: IRAK4 is a crucial component of the innate immune system. patsnap.com Long-term inhibition could theoretically increase susceptibility to infections. jci.org Extended studies in relevant animal models are required to assess the risk-benefit profile, especially when co-administered with immunosuppressive agents like chemotherapy.

Disease Modification vs. Symptomatic Relief: A critical goal is to determine if long-term treatment with this compound can halt or reverse disease progression (disease modification) rather than merely suppressing symptoms. This will require studies with extended endpoints and detailed histological and molecular analysis of affected tissues.

Exploration of Novel Signaling Pathways Modulated by IRAK4 Inhibition

The current understanding of this compound's mechanism is centered on its inhibition of the canonical IRAK4-MyD88-NF-κB signaling axis. nih.govfrontiersin.org However, IRAK4 may have roles in other, less-characterized pathways. Unbiased, large-scale screening approaches could uncover novel mechanisms and expand the therapeutic rationale for this compound.

Future research should employ:

Functional Genomics: Techniques like CRISPR library screening can identify genes that, when knocked out, either enhance or suppress the cellular response to this compound. This could reveal unexpected synthetic lethal interactions or novel downstream effectors of IRAK4.

Proteomics and Phosphoproteomics: Analyzing global changes in protein expression and phosphorylation after treatment with this compound can provide a detailed map of the signaling networks it modulates. This could confirm the inhibition of known pathways like MAPK and JAK-STAT, as seen in some studies, and uncover entirely new connections. nih.govashpublications.org

Metabolomics: Investigating the metabolic reprogramming of cells in response to IRAK4 inhibition could reveal links between inflammatory signaling and cellular metabolism, opening new therapeutic avenues, particularly in cancer and metabolic diseases.

By systematically addressing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound, paving the way for its potential application across a spectrum of challenging diseases.

Limitations and Challenges in As2444697 Research

Off-target Effects and Associated Implications

A significant challenge in the development of kinase inhibitors is ensuring their specificity for the intended target. Off-target effects, where the drug interacts with and inhibits other kinases, can lead to unforeseen side effects. researchgate.net For IRAK-4 inhibitors like AS2444697, achieving high selectivity is a known hurdle. nih.gov

One particular concern is the potential for cross-reactivity with other kinases that have similar structures in their ATP-binding pockets. researchgate.net Research has highlighted the high sequence conservation between the binding pockets of IRAK-4 and other kinases, such as Transforming growth factor-β-activated kinase 1 (TAK1) and IRAK-1. researchgate.net While this compound is reported to have a 30-fold selectivity for IRAK-4 over IRAK-1, the broader kinome selectivity remains a critical area of investigation to rule out unintended biological consequences. rndsystems.comresearchgate.net

The implications of off-target effects can be significant, potentially leading to adverse events that are unrelated to the inhibition of IRAK-4. For instance, indiscriminate inhibition of various cellular pathways could disrupt normal physiological functions. aacrjournals.org Therefore, a thorough examination of the selectivity profile of this compound across the entire human kinome is essential to fully understand its therapeutic window and potential liabilities. researchgate.net The development of highly selective inhibitors is a key focus in the ongoing research of IRAK-4 as a therapeutic target. nih.gov

Interactive Data Table: Research Findings on this compound

| Parameter | Finding | Research Context | Citation |

| Target Inhibition | Potent inhibitor of IRAK-4 with an IC50 of 21 nM. | In vitro kinase assays | rndsystems.commedchemexpress.com |

| Selectivity | Displays 30-fold selectivity for IRAK-4 over IRAK-1. | In vitro kinase assays | rndsystems.com |

| Anti-inflammatory Action | Reduces production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in human peripheral blood mononuclear cells (PBMCs). | In vitro cell-based assays | rndsystems.com |

| Renoprotective Effects | Shown to reduce urinary protein excretion and prevent glomerulosclerosis in a rat model of chronic kidney disease. | In vivo animal studies | nih.gov |

| Diabetic Nephropathy | Attenuates the progression of diabetic nephropathy in type 2 diabetic mice, primarily through anti-inflammatory mechanisms. | In vivo animal studies | nih.gov |

Conclusion

Summary of AS2444697's Role as a Research Tool and Potential Therapeutic Agent

This compound is recognized primarily as a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). With an IC50 of 21 nM, it demonstrates significant inhibitory activity against both human and rat IRAK4. medchemexpress.comtocris.com This selectivity, showing approximately 30-fold preference for IRAK4 over IRAK1, positions this compound as a valuable tool for investigating the specific roles of IRAK4 in various biological processes. tocris.comrndsystems.com

Research findings highlight this compound's anti-inflammatory actions, which are central to its potential therapeutic applications. medchemexpress.comtargetmol.com Studies have shown that this compound can inhibit LPS-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) in vitro. tocris.comrndsystems.com Furthermore, in vivo studies using rodent models have demonstrated its renoprotective effects, primarily through anti-inflammatory mechanisms. medchemexpress.comtocris.comnih.gov For instance, in a rat model of chronic kidney disease (5/6 nephrectomized rats), this compound administration significantly reduced urinary protein excretion and mitigated the development of glomerulosclerosis and interstitial fibrosis. nih.gov It also showed beneficial effects on renal function by decreasing plasma creatinine and blood urea nitrogen levels and attenuating the decline in creatinine clearance. nih.gov In type 2 diabetic mice, this compound improved albuminuria, hyperfiltration, and markers of renal and podocyte injury, alongside reducing plasma levels of proinflammatory cytokines and oxidative stress markers. nih.govresearchgate.net These effects were observed without significantly impacting food intake or blood glucose levels. nih.govresearchgate.netlarvol.com

Beyond kidney diseases, this compound has been explored for its potential in other inflammatory and oncological conditions where IRAK4 signaling is implicated. It has been used to study the involvement of IL-1/IL-33 signaling in the development of endometriosis in mouse models, showing suppression of lesion size and epithelial cell proliferation. frontiersin.orgcenmed.com The inhibition of IRAK4 by this compound was found to suppress the onset and growth of endometriosis, suggesting that blocking the MyD88 signaling pathway, downstream of which IRAK4 acts, could be an effective treatment strategy. frontiersin.org Additionally, this compound has been applied in research concerning anaplastic large cell lymphoma (ALCL), where blocking the IL-1R pathway with this selective IRAK4 inhibitor demonstrated encouraging potential in enhancing the sensitivity of JAK inhibitors in certain ALCL subtypes. ashpublications.org Its role in modulating inflammatory responses also suggests potential in addressing chronic pain following nerve injury, although further investigation into the central effects of IRAK4 inhibitors is warranted in this context. researchgate.net

Outlook for Future Academic and Translational Research on this compound

The research conducted thus far establishes this compound as a valuable pharmacological tool for dissecting the intricate roles of IRAK4 in innate immunity and inflammatory pathways. Its demonstrated efficacy in preclinical models of inflammatory diseases, particularly chronic kidney disease and diabetic nephropathy, suggests a promising avenue for translational research. nih.govnih.govresearchgate.net The ability of this compound to attenuate inflammation and mitigate tissue damage in these models underscores the therapeutic potential of targeting IRAK4.

Future academic research could further explore the specific downstream signaling pathways modulated by this compound-mediated IRAK4 inhibition in various cell types and disease contexts. Investigating its effects on other inflammatory mediators and cellular processes beyond those already identified would provide a more comprehensive understanding of its mechanism of action. Furthermore, comparative studies with other emerging IRAK4 inhibitors and degraders could help position this compound within the broader landscape of IRAK4-targeted therapeutics. nih.govmedchemexpress.com

For translational research, the preclinical data on this compound in conditions like diabetic nephropathy and endometriosis warrants further investigation to determine its potential in human therapeutic applications. nih.govfrontiersin.org While preclinical studies have shown promising results, the transition to clinical development would necessitate comprehensive studies to evaluate its efficacy and safety in human populations. The observed renoprotective and anti-inflammatory effects in rodent models provide a strong basis for exploring its therapeutic utility in patients with chronic kidney disease and related inflammatory conditions. nih.govnih.gov The potential application in certain lymphomas and chronic pain also highlights areas for future translational exploration, contingent upon further validation in relevant models. researchgate.netashpublications.org

The continued study of this compound in academic settings will be crucial for uncovering novel insights into IRAK4 biology and its involvement in disease pathogenesis. These findings, in turn, will inform and guide future translational efforts aimed at developing effective IRAK4-targeted therapies for a range of inflammatory and immune-mediated disorders.

Q & A

Q. What experimental models are commonly used to evaluate AS2444697's efficacy, and what are their limitations?

this compound has been tested in preclinical models such as:

- Colon cancer cell lines (DLD-1, KM12, HT-29) for combination therapy studies with 5-FU, oxaliplatin, and SN38, where survival rates were quantified via dose-response assays .

- Sepsis models involving intraperitoneal LPS injection to assess systemic inflammation reduction, showing dose-dependent suppression of TLR4-mediated markers .

- Chronic kidney disease models (e.g., remnant kidney models) to evaluate IRAK-4 inhibition effects on inflammation and fibrosis . Methodological Note: Prioritize cell lines with high baseline TLR/IL1R pathway activity and validate target engagement using phospho-IRAK4 assays. For in vivo studies, ensure LPS doses align with established protocols (e.g., 5–10 mg/kg) to avoid confounding toxicity .

Q. What are the primary mechanisms of action of this compound in preclinical studies?

this compound inhibits IRAK-4, a kinase critical for TLR/IL1R signaling, thereby blocking downstream NF-κB and MAPK pathways. Key findings include:

- Reduced infiltration of immune cells (e.g., macrophages) in kidney injury models, mitigating tissue damage .

- Synergistic cytotoxicity with chemotherapeutics (5-FU, oxaliplatin) in colon cancer models, likely due to enhanced apoptosis via dual pathway inhibition . Methodological Note: Confirm target specificity using IRAK-4 knockout cell lines or competitive binding assays. Co-administration with pathway agonists (e.g., IL-1β) can validate on-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's efficacy across cell lines or disease models?

Discrepancies in efficacy (e.g., variable survival rates in DLD-1 vs. HT-29 cells ) may arise from:

- Heterogeneous TLR/IL1R expression : Quantify receptor levels via qPCR or flow cytometry.

- Off-target effects : Perform kinome-wide profiling to identify secondary targets.

- Model-specific factors : Compare pharmacokinetics in vitro (2D vs. 3D cultures) and in vivo (tumor microenvironments vs. systemic inflammation). Methodological Recommendation: Use multi-omics approaches (transcriptomics/proteomics) to map pathway crosstalk and identify compensatory mechanisms .

Q. What statistical and experimental design principles are critical for analyzing this compound's synergistic effects in combination therapies?

- Dose-response matrices : Use Chou-Talalay or Bliss independence models to quantify synergy (e.g., combination index <1 indicates synergism) .

- Time-course studies : Assess temporal effects of IRAK-4 inhibition on chemoresistance using clonogenic assays.

- Control groups : Include IRAK-4 inhibitors with distinct mechanisms (e.g., PF06650833 ) to isolate compound-specific effects. Example Data:

| Cell Line | 5-FU IC50 (µM) | This compound + 5-FU IC50 (µM) | Synergy Index |

|---|---|---|---|

| DLD-1 | 12.3 | 4.7 | 0.38 |

| HT-29 | 8.9 | 6.1 | 0.69 |

| Source: Adapted from survival curves in . |

Q. What strategies optimize this compound dosing in longitudinal studies to balance efficacy and toxicity?

- Pharmacodynamic markers : Monitor serum cytokines (e.g., IL-6, TNF-α) to correlate IRAK-4 inhibition with anti-inflammatory effects .

- Pulsed dosing : Test intermittent administration (e.g., 3 days on/4 days off) to mitigate immunosuppressive risks in chronic models.

- Tissue penetration assays : Measure drug concentrations in target organs (e.g., kidneys, tumors) via LC-MS to adjust dosing .

Q. How can multi-omics integration address gaps in understanding this compound's off-target and tissue-specific effects?

- Transcriptomics : Identify differentially expressed genes in treated vs. untreated models (e.g., NF-κB targets like COX-2).

- Metabolomics : Profile changes in inflammatory metabolites (e.g., prostaglandins) to map secondary pathways.

- Single-cell RNA-seq : Resolve cell-type-specific responses in complex tissues (e.g., kidney tubules vs. immune infiltrates) .

Methodological Guidelines

- Data Contradiction Analysis : Apply causal inference frameworks (e.g., Bradford-Hill criteria) to distinguish mechanistic vs. artifact-driven discrepancies .

- Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving chronic inflammation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.